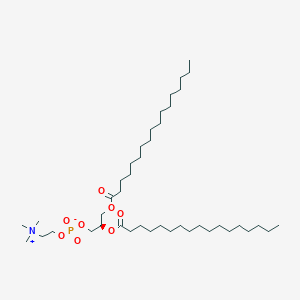

1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWAYAIMWLNAJW-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC (17:0))

Introduction: The Unique Role of an Odd-Chain Phospholipid in Modern Research

In the vast and complex landscape of lipidomics and membrane biophysics, precision and accuracy are paramount. It is within this context that 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, a saturated phosphatidylcholine with two 17-carbon acyl chains, emerges as a uniquely valuable tool. Unlike its even-chained counterparts that are ubiquitous in biological systems, this odd-chain phospholipid is exceptionally rare in nature. This inherent scarcity is not a limitation but rather its most significant asset, establishing it as an ideal internal standard for quantitative mass spectrometry-based lipid analysis.[1] This guide provides an in-depth exploration of the physicochemical properties, primary applications, and detailed methodologies related to this specialized lipid, offering researchers, scientists, and drug development professionals a comprehensive resource for its effective utilization.

Core Physicochemical Properties

The distinct behavior and utility of this compound are rooted in its molecular structure. As a phosphatidylcholine, it possesses a hydrophilic phosphocholine head group and two hydrophobic fatty acid tails, rendering it amphiphilic.[2] The defining feature, however, is the presence of two heptadecanoyl (17:0) saturated fatty acid chains.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₈₄NO₈P | |

| Molecular Weight | 762.09 g/mol | |

| CAS Number | 70897-27-7 | |

| Physical Form | Powder | |

| Purity (Typical) | >99% (TLC) | |

| Storage Temperature | -20°C | |

| Phase Transition Temperature (Tm) | 50°C | [3] |

Primary Application: The Gold Standard for Internal Standardization in Lipidomics

The core utility of this compound lies in its role as an internal standard for the accurate quantification of phospholipids in complex biological samples via mass spectrometry.[1]

The Rationale for an Odd-Chain Standard

Quantitative lipidomics is fraught with challenges, including variability in lipid extraction efficiency, matrix effects during ionization, and fluctuations in instrument response.[5] To mitigate these issues, an internal standard is introduced at a known concentration at the beginning of the sample preparation workflow.[5] An ideal internal standard should be chemically similar to the analytes of interest but distinguishable from them. This is where the odd-chain nature of this compound becomes indispensable. Since most naturally occurring phospholipids contain even-numbered acyl chains, this C17:0 variant is not endogenously present in the majority of biological samples, preventing analytical interference.[3] Its structural similarity to endogenous phosphatidylcholines ensures that it behaves comparably during extraction and ionization processes.

Protocol for Utilization as an Internal Standard in Lipidomics

The following protocol outlines a generalized workflow for the use of this compound as an internal standard for the quantification of phosphatidylcholines in a biological sample, such as plasma or tissue homogenate.

1. Preparation of the Internal Standard Stock Solution

-

Objective: To prepare a concentrated and accurate stock solution of the internal standard.

-

Procedure:

-

Accurately weigh a precise amount of this compound powder in a chemical fume hood.[3]

-

Dissolve the powder in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, to a final concentration of, for example, 1 mg/mL.[6]

-

Store the stock solution in a tightly sealed glass vial at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and solvent evaporation.[3]

-

2. Sample Preparation and Spiking

-

Objective: To add a precise amount of the internal standard to the biological sample prior to lipid extraction.

-

Procedure:

-

Thaw the biological sample (e.g., 50 µL of plasma) on ice.[6]

-

In a clean glass tube, add the biological sample.

-

Add a precise volume of the this compound stock solution to the sample. The amount added should be sufficient to yield a robust signal in the mass spectrometer without saturating the detector.

-

3. Lipid Extraction

-

Objective: To efficiently extract all lipids, including the internal standard, from the sample matrix. A common method is the methyl-tert-butyl ether (MTBE) extraction.[1]

-

Procedure:

-

To the spiked sample, add methanol and MTBE in a sequential manner, vortexing between each addition.

-

Induce phase separation by adding water.

-

Centrifuge the sample to fully separate the aqueous and organic phases.

-

Carefully collect the upper organic phase, which contains the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

4. LC-MS/MS Analysis

-

Objective: To separate the lipids chromatographically and detect them using mass spectrometry.

-

Procedure:

-

Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography, such as a mixture of acetonitrile, isopropanol, and water.[6]

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Utilize a suitable chromatographic method (e.g., reversed-phase chromatography) to separate the different lipid species.

-

Set up the mass spectrometer to perform targeted analysis of the precursor and characteristic product ions for the endogenous phosphatidylcholines of interest and for this compound.

-

5. Data Analysis and Quantification

-

Objective: To calculate the concentration of the endogenous phospholipids by normalizing their peak areas to the peak area of the internal standard.

-

Procedure:

-

Integrate the peak areas for the endogenous phosphatidylcholine species and the this compound internal standard from the chromatograms.

-

Calculate the ratio of the peak area of each endogenous lipid to the peak area of the internal standard.

-

Determine the concentration of the endogenous lipids by comparing these ratios to a calibration curve generated using known concentrations of authentic standards.

-

Other Potential Applications

While its primary role is as an internal standard, the unique properties of this compound lend it to other specialized research applications:

-

Model Membrane Studies: It can be incorporated into model membranes, such as liposomes or supported lipid bilayers, to study the effects of odd-chain lipids on membrane structure and function. This can provide insights into how the subtle variation in acyl chain length influences properties like membrane fluidity, thickness, and protein-lipid interactions.

-

Metabolic Tracing: Although less common, stable isotope-labeled versions of this compound could potentially be used in metabolic flux analysis to trace the pathways of fatty acid metabolism.

Conclusion: An Essential Tool for Rigorous Lipid Research

This compound stands out as a specialized yet indispensable tool for researchers demanding the highest level of accuracy in their lipid analyses. Its status as a non-endogenous, odd-chain phospholipid makes it an exemplary internal standard, enabling the reliable quantification of phosphatidylcholines in a variety of biological matrices. By understanding its fundamental properties and adhering to rigorous protocols, scientists can leverage this unique molecule to generate high-quality, reproducible data, thereby advancing our understanding of the complex roles of lipids in health and disease.

References

-

Phase Transition Temperatures for Glycerophospholipids. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

-

Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. (n.d.). STAR Protocols. Retrieved from [Link]

-

Profiling of lipid species by normal-phase liquid chromatography, nanoelectrospray ionization, and ion trap-Orbitrap mass spectrometry. (2009). ResearchGate. Retrieved from [Link]

-

Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. (n.d.). Chromatography Online. Retrieved from [Link]

- Phases and phase transitions of the phosphatidylcholines. (1998). Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

-

Phospholipid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Shotgun Lipidomics: SOP Reagents and Internal Standards Table 1. (n.d.). Metabolomics Workbench. Retrieved from [Link]

- Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol. (2024). Protein Science.

-

Critical Micelle Concentrations (CMCs). (n.d.). Avanti Polar Lipids. Retrieved from [Link]

- Thermodynamic invariants of gel to the liquid-crystal 1,2-diacylphosph

- Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. (1981).

- Thermotropic and Barotropic Phase Behavior of Phosph

- Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. (2011). LCGC North America.

- Targeted Lipidomics of Mitochondria in a Cellular Alzheimer's Disease Model. (2021). Semantic Scholar.

- Optimizing Lipidomics Analysis Workflows for Biological Fluids and Extracellular Vesicles with Integrated Liquid Chromatography Tandem Mass Spectrometry Approaches. (2024). bioRxiv.

-

The unique and different types of phospholipids. (n.d.). Phospholipid Research Center. Retrieved from [Link]

- Physical properties of phosphatidylcholine-phosphatidylinositol liposomes in relation to a calcium effect. (1982). Journal of Pharmacobio-Dynamics.

- The presence of odd-chain fatty acids in Drosophila phospholipids. (2020). Taylor & Francis Online.

-

1,2-Dioleoyl-sn-glycero-3-phosphocholine, ≥99%. (n.d.). Ottokemi. Retrieved from [Link]

- Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). (1995). Chemistry and Physics of Lipids.

- Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples. (2013). Analytical and Bioanalytical Chemistry.

- Phospholipid—the dynamic structure between living and non-living world; a much obligatory supramolecule for present and future. (2020). AIMS Press.

- HR-MS Based Untargeted Lipidomics Reveals Characteristic Lipid Signatures of Wilson's Disease. (2021).

- Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. (2022).

-

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. (n.d.). Read by QxMD. Retrieved from [Link]

- High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evalu

-

Structures of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC),... (n.d.). ResearchGate. Retrieved from [Link]

-

1,2-dioleoyl-sn-glycero-3-phosphocholine. (2024). ChemBK. Retrieved from [Link]

- (PDF) High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]

An In-depth Technical Guide to the Physical Properties of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0))

This technical guide provides a comprehensive overview of the core physical properties of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, a saturated phosphatidylcholine with seventeen-carbon acyl chains. This document is intended for researchers, scientists, and drug development professionals who utilize phospholipids in areas such as liposome formulation, membrane protein reconstitution, and drug delivery systems.

Introduction: The Significance of Acyl Chain Symmetry and Length

This compound, hereafter referred to as PC(17:0/17:0), is a synthetic phospholipid distinguished by its two saturated heptadecanoyl (C17:0) fatty acid chains. As a member of the phosphatidylcholine (PC) family, it possesses a characteristic polar headgroup containing a phosphate and a choline moiety, and a nonpolar tail region composed of the two fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone.

The physical properties of phospholipids are profoundly influenced by the length and degree of saturation of their acyl chains. PC(17:0/17:0), with its long, saturated, and symmetrically placed acyl chains, is a valuable tool for investigating the fundamental principles of lipid self-assembly, membrane fluidity, and phase behavior. Its distinct properties make it a useful component in model membrane systems where precise control over bilayer characteristics is required.

Chemical and Molecular Properties

A foundational understanding of the chemical and molecular characteristics of PC(17:0/17:0) is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source |

| Synonyms | PC(17:0/17:0), 1,2-diheptadecanoyl-sn-glycero-3-phosphorylcholine | |

| Molecular Formula | C₄₂H₈₄NO₈P | |

| Molecular Weight | 762.09 g/mol | |

| Appearance | White powder | |

| Storage Temperature | -20°C |

Molecular Structure:

The structure of PC(17:0/17:0) dictates its amphiphilic nature, a key driver of its self-assembly into bilayer structures in aqueous environments.

Caption: Chemical structure of this compound.

Thermotropic Phase Behavior

In a hydrated state, phospholipids like PC(17:0/17:0) exhibit thermotropic phase transitions, changing from a well-ordered gel phase to a more fluid liquid-crystalline phase as the temperature increases. This transition is a critical determinant of membrane fluidity and permeability.

The gel-to-liquid crystalline phase transition temperature (Tm) for PC(17:0/17:0) is 50°C [1]. Below this temperature, the hydrocarbon chains are in a highly ordered, all-trans conformation, resulting in a thicker, less permeable bilayer. Above the Tm, the chains become disordered with rotational isomers, leading to a thinner, more fluid, and more permeable membrane.

The relationship between acyl chain length and Tm in saturated phosphatidylcholines is well-established, with longer chains leading to higher transition temperatures due to increased van der Waals interactions between the chains[2].

Distinction from Melting Point:

It is crucial to distinguish the phase transition temperature (Tm) from the melting point. The Tm refers to the transition in a hydrated lipid aggregate (e.g., a liposome), while the melting point is the temperature at which the anhydrous crystalline solid transitions to a liquid. The melting point of anhydrous PC(17:0/17:0) is significantly higher and less relevant for most biological and pharmaceutical applications where the lipid is used in an aqueous environment.

Experimental Determination of Phase Transition Temperature: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to determine the thermotropic phase behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature.

Caption: Workflow for DSC analysis of phospholipid phase transitions.

Protocol for DSC Analysis of PC(17:0/17:0) Liposomes:

-

Lipid Film Formation: A known amount of PC(17:0/17:0) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen to form a thin lipid film on the walls of a glass vial.

-

Hydration: The lipid film is hydrated with an aqueous buffer at a temperature above the expected Tm (e.g., 60°C) to form a multilamellar vesicle (MLV) suspension.

-

Sample Encapsulation: A precise volume of the MLV suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing the same volume of buffer is also prepared.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a range that encompasses the phase transition (e.g., 20°C to 70°C) at a controlled rate (e.g., 1-5°C/min).

-

Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition (ΔH).

Solubility and Aggregation Behavior

Solubility:

Due to its amphiphilic nature, the solubility of PC(17:0/17:0) is highly dependent on the solvent.

-

Aqueous Solutions: PC(17:0/17:0) is poorly soluble in water. In aqueous media, it spontaneously self-assembles to minimize the unfavorable interactions between its hydrophobic acyl chains and water, forming bilayer structures such as liposomes.

-

Organic Solvents: PC(17:0/17:0) is soluble in various organic solvents and solvent mixtures. Based on the properties of similar long-chain phospholipids, it is expected to be soluble in:

-

Chloroform

-

Chloroform/Methanol mixtures

-

Ethanol

-

Aggregation in Aqueous Solutions and Critical Micelle Concentration (CMC):

When dispersed in water, phospholipids can form different types of aggregates, primarily micelles or bilayers. The preferred structure is largely determined by the geometry of the lipid molecule, which can be described by the critical packing parameter.

For diacyl phosphatidylcholines with long saturated chains like PC(17:0/17:0), the cross-sectional area of the two hydrocarbon chains is similar to that of the polar headgroup, favoring the formation of planar bilayer structures (liposomes) rather than curved micelles.

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles begin to form. For lipids like PC(17:0/17:0) that strongly prefer to form bilayers, the concept of a CMC is less relevant. The concentration of monomeric lipid in equilibrium with the bilayer is exceedingly low, estimated to be in the nanomolar range for similar long-chain PCs[3]. Therefore, a definitive CMC value for PC(17:0/17:0) is not typically reported.

Experimental Characterization of Lipid Aggregates

Dynamic Light Scattering (DLS) for Size Analysis of Liposomes:

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of particles, such as liposomes, in suspension. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.

Caption: Workflow for DLS analysis of liposome size.

Protocol for DLS Analysis of PC(17:0/17:0) Liposomes:

-

Liposome Preparation: Prepare a suspension of PC(17:0/17:0) liposomes using a method such as thin-film hydration followed by extrusion to obtain vesicles of a more uniform size.

-

Sample Dilution: Dilute the liposome suspension with the same buffer used for hydration to a concentration suitable for DLS analysis, ensuring the sample is free of dust and other contaminants by filtering if necessary.

-

DLS Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument's software will measure the time-dependent fluctuations in scattered light intensity.

-

Data Analysis: The software calculates the autocorrelation function of the intensity fluctuations and uses this to determine the diffusion coefficient of the liposomes. The Stokes-Einstein equation is then applied to calculate the hydrodynamic radius and the size distribution of the vesicles.

Langmuir-Blodgett Trough for Monolayer Analysis:

The Langmuir-Blodgett (LB) trough technique allows for the formation and characterization of monomolecular layers of lipids at an air-water interface. This method provides insights into the packing behavior and surface pressure-area isotherms of phospholipids.

Protocol for Langmuir-Blodgett Analysis of PC(17:0/17:0):

-

Trough Preparation: The LB trough is filled with a pure aqueous subphase (e.g., ultrapure water or a buffer).

-

Monolayer Formation: A solution of PC(17:0/17:0) in a volatile, water-immiscible solvent (e.g., chloroform) is carefully spread onto the surface of the subphase. The solvent is allowed to evaporate, leaving a lipid monolayer at the air-water interface.

-

Isotherm Measurement: Movable barriers on the trough compress the monolayer at a constant rate, while a sensitive balance measures the surface pressure. The resulting surface pressure-area isotherm provides information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).

-

Film Deposition (Optional): The compressed monolayer can be transferred onto a solid substrate to create Langmuir-Blodgett films for further analysis by techniques such as atomic force microscopy (AFM).

Conclusion

This compound is a synthetic phospholipid whose physical properties are primarily dictated by its long, saturated C17:0 acyl chains. Its high phase transition temperature of 50°C results in the formation of stable, well-ordered bilayers at physiological temperatures. While it readily forms liposomes in aqueous solutions, its propensity to form micelles is extremely low. The experimental techniques outlined in this guide, such as DSC, DLS, and Langmuir-Blodgett trough analysis, are essential tools for characterizing the behavior of PC(17:0/17:0) and other phospholipids in various research and development applications. A thorough understanding of these physical properties is paramount for the rational design of lipid-based systems with tailored functionalities.

References

-

Avanti Polar Lipids. (n.d.). 17:0 PC. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24778784, PC(17:0/17:0). Retrieved from [Link]

- Cevc, G. (1991). How membrane chain-melting phase-transition temperature is affected by the lipid chain asymmetry and degree of unsaturation: an effective chain-length model. Chemistry and Physics of Lipids, 57(2-3), 293–307.

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

- Mabrey, S., & Sturtevant, J. M. (1976). Investigation of phase transitions of lipids and lipid mixtures by high sensitivity differential scanning calorimetry. Proceedings of the National Academy of Sciences, 73(11), 3862-3866.

- Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.

- McConnell, H. M., & Kornberg, R. D. (1971). Lateral diffusion in spin-labeled phosphatidylcholine multilayers. Proceedings of the National Academy of Sciences, 68(10), 2564-2568.

Sources

- 1. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How membrane chain-melting phase-transition temperature is affected by the lipid chain asymmetry and degree of unsaturation: an effective chain-length model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

An In-Depth Technical Guide to 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine: Structure, Function, and Applications

This technical guide provides a comprehensive overview of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, a saturated phospholipid with unique properties and applications in research and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's structure, physicochemical behavior, and utility in creating advanced lipid-based systems.

Introduction to this compound

This compound is a synthetic, high-purity phospholipid belonging to the phosphatidylcholine (PC) class. It is characterized by a glycerol backbone esterified with two heptadecanoic acid (17:0) saturated fatty acid chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position. As a saturated, long-chain phospholipid, its behavior in aqueous environments is dominated by the formation of stable bilayer structures, making it a valuable component in the formulation of liposomes and other lipid nanoparticles for drug delivery and biomedical research.

The presence of odd-chain fatty acids (C17:0) makes this phospholipid particularly interesting for certain applications, such as its use as an internal standard in lipidomics, as it is less commonly found in biological membranes compared to its even-chain counterparts.

Physicochemical Properties

The physicochemical properties of this compound are critical to its function and are summarized in the table below. These properties are compared with its more common even-chained analogs, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC; 16:0) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC; 18:0).

| Property | This compound (17:0 PC) | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC; 16:0 PC) | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC; 18:0 PC) |

| Molecular Formula | C₄₂H₈₄NO₈P | C₄₀H₈₀NO₈P[1] | C₄₄H₈₈NO₈P[2] |

| Molecular Weight | 762.1 g/mol | 734.0 g/mol [1] | 790.16 g/mol |

| Acyl Chain Length | 17 carbons (saturated) | 16 carbons (saturated) | 18 carbons (saturated) |

| Phase Transition Temp. (Tm) | Intermediate between DPPC and DSPC | ~41 °C | ~55 °C |

The phase transition temperature (Tm) is a key parameter for phospholipids, representing the temperature at which the lipid bilayer transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase.[3] The Tm of this compound is expected to be between that of DPPC and DSPC, reflecting the influence of acyl chain length on the van der Waals interactions between the lipid tails. This property is crucial for designing liposomes with specific membrane fluidity and release characteristics.

Core Function: Formation of Lipid Bilayers and Liposomes

The primary function of this compound in an aqueous environment is to self-assemble into lipid bilayers, which can form vesicular structures known as liposomes.[4][5] This behavior is driven by the amphiphilic nature of the molecule, with the hydrophilic phosphocholine head group interacting with water and the hydrophobic heptadecanoyl chains aggregating to minimize their contact with the aqueous phase.

The resulting bilayers are highly ordered and exhibit low permeability, particularly in the gel phase (below Tm). This makes liposomes formulated with this lipid suitable for encapsulating and protecting sensitive drug molecules, as well as for controlling their release.

Experimental Protocol: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes a standard laboratory procedure for the preparation of unilamellar liposomes incorporating this compound.

Materials:

-

This compound powder

-

Cholesterol (optional, for modulating membrane fluidity)

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Procedure:

-

Lipid Dissolution: Dissolve this compound and any other lipid components (e.g., cholesterol) in the organic solvent in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will result in a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-heated to a temperature above the Tm of the lipid mixture to facilitate hydration.

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution. The extruder should be maintained at a temperature above the Tm.

-

Characterization: Characterize the resulting liposomes for size, polydispersity, and encapsulation efficiency (if a drug is encapsulated).

Caption: Workflow for liposome preparation using the thin-film hydration and extrusion method.

Applications in Drug Delivery and Research

The stable and well-defined nature of bilayers formed from this compound makes it a valuable component in various applications.

Drug Delivery Systems

Liposomes formulated with long-chain saturated phospholipids like this compound are excellent vehicles for drug delivery.[6][7] The low permeability of the lipid bilayer in its gel state can minimize premature drug leakage, while the transition to the liquid-crystalline state can be exploited for temperature-sensitive drug release.

The inclusion of this lipid in formulations can enhance the bioavailability of encapsulated drugs, protect them from degradation, and enable targeted delivery to specific tissues.[4]

Caption: Diagram of a liposome illustrating the encapsulation of hydrophilic drugs in the aqueous core and lipophilic drugs within the lipid bilayer.

Model Membranes in Biophysical Research

Lipid bilayers composed of this compound serve as excellent model systems for studying the biophysical properties of cell membranes.[8] These synthetic membranes allow researchers to investigate fundamental processes such as lipid-protein interactions, membrane fusion, and the effects of various molecules on membrane structure and dynamics in a controlled environment.[9]

Internal Standard in Lipidomics

Due to the odd number of carbon atoms in its acyl chains, this compound is not commonly found in high concentrations in most biological systems. This makes it an ideal internal standard for quantitative lipidomics studies using mass spectrometry.[10] By adding a known amount of this lipid to a sample, it is possible to accurately quantify the levels of other, more common phospholipids.

Conclusion

This compound is a versatile, high-purity saturated phospholipid with significant utility in pharmaceutical sciences and biophysical research. Its ability to form stable, well-defined lipid bilayers makes it a key component in the development of advanced liposomal drug delivery systems. Furthermore, its unique odd-chain structure provides a valuable tool for quantitative lipid analysis. A thorough understanding of its physicochemical properties is essential for leveraging its full potential in these applications.

References

- Feigenson, G. W. (2007). Phase Studies of Model Biomembranes: Complex Behavior of DSPC/DOPC/Cholesterol. PMC - NIH.

- Mora, S., et al. (2022). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. PMC - PubMed Central.

- Owusu-Ware, S. K., et al. (2016). Phase behaviour of dehydrated phosphatidylcholines.

- Kaneshina, S., & Matsuki, H. (2019).

- Chem-Impex. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine.

- PubChem. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine.

- Sarkar, D., et al. (2022).

- Marsh, D. (1998).

- BenchChem. (n.d.).

- Chem-Impex. (n.d.). 1,2-Diarachidoyl-sn-glycero-3-phosphocholine.

- MedChemExpress. (n.d.). 1,2-dioctanoyl-sn-glycero-3-phosphocholine.

- ACS Publications. (2025). Protein–Lipid Interactions in a Three-Component POPC–Cholesterol–Sphingomyelin Modulated Membrane. The Journal of Physical Chemistry B.

- Brimble, P. D., & Choy, P. C. (1981). Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. PubMed.

- Sigma-Aldrich. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine.

- PubChem. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine.

- Frontiers. (2024).

- Biosynth. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine.

- Salm, K. H., et al. (1995). Stereospecific Labeling of the Glycerol Moiety: Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). PubMed.

- Quinn, P. J., et al. (2000).

- Paul, B. K., & Guchhait, N. (2017). Interaction of curcumin with 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine liposomes: Intercalation of rhamnolipids enhances membrane fluidity, permeability and stability of drug molecule. PubMed.

- Creative Biolabs. (2024).

- AMOLF Institutional Repository. (n.d.).

- Molecular Depot. (n.d.). 1,2-Didodecanoyl-sn-glycero-3-phosphocholine.

- ChemicalBook. (n.d.). 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE synthesis.

- MDPI. (2023).

- Creative Biostructure. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)(Lipo-407).

- Brimble, P. D., & Choy, P. C. (1981). Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups.

- Cayman Chemical. (n.d.). 1,2-Dioleoyl-sn-glycero-3-PC.

- Kim, Y., et al. (2020). 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine increases insulin sensitivity in palmitate-treated myotubes and induces lipolysis in adipocytes. PubMed.

- NIH. (2024).

- Sigma-Aldrich. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine lyophilized powder.

- Ottokemi. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine, ≥99%.

- ResearchGate. (n.d.). Distribution of 1,2-dioleoyl-sn-glycero-3-phosphocholine m/z = 104, 166, and 184 (phosphocholine) fragments.

- MedChemExpress. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC).

- Creative Biostructure. (n.d.). 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC)(Lipo-405).

- Bond, P. J., & Sansom, M. S. P. (2006).

- Lagassé, H. D., et al. (2013). Generation of fatty acids from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine/cardiolipin liposomes that stabilize recombinant human serum albumin. PubMed.

- PubChem. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphocholine.

- Larodan. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,2-Distearoyl-sn-glycero-3-phosphocholine: Uses and Toxicological evaluation_Chemicalbook [chemicalbook.com]

- 7. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]

- 8. Membrane-mediated protein interactions drive membrane protein organization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC), a saturated phospholipid with odd-chain fatty acids. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathway, including the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization. The synthesis is centered around the robust and versatile Steglich esterification, a cornerstone of modern organic chemistry for the formation of ester bonds under mild conditions. Furthermore, this guide discusses the unique properties and potential applications of odd-chain phospholipids, providing a rationale for the synthesis of this specific molecule.

Introduction: The Significance of Odd-Chain Phospholipids

Phosphatidylcholines are the most abundant class of phospholipids in eukaryotic cell membranes and play a crucial role in membrane structure and signaling. While the majority of naturally occurring phospholipids contain even-chain fatty acids, those with odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0), are gaining increasing attention in the scientific community.[1][2] OCFAs are found in various organisms, and their presence in human tissues has been linked to dietary intake and endogenous metabolism.[3][4]

Recent epidemiological studies have suggested an inverse association between the levels of OCFAs, like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), and the risk of various diseases.[1][2][4] These findings have spurred interest in the synthesis of high-purity odd-chain phospholipids for research purposes, including their use as internal standards in lipidomics and for investigating their biophysical properties and potential therapeutic applications.[1][5] this compound (DHPC), with its two C17:0 acyl chains, serves as a valuable tool in these investigations.

This guide will focus on a reliable and scalable chemical synthesis of DHPC, providing a detailed protocol that can be readily implemented in a standard organic chemistry laboratory.

Retrosynthetic Analysis and Strategy

The synthesis of this compound (DHPC) can be approached through the acylation of the commercially available chiral precursor, sn-glycero-3-phosphocholine (GPC), with two equivalents of heptadecanoic acid.

Caption: Retrosynthetic pathway for DHPC.

The key transformation is the formation of two ester bonds between the hydroxyl groups of GPC and the carboxyl groups of heptadecanoic acid. For this purpose, the Steglich esterification is an ideal choice due to its mild reaction conditions, which preserve the stereochemistry of the GPC backbone and are compatible with the sensitive phosphate ester linkage.[6][7][8][9] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][10]

Starting Materials and Reagents

A successful synthesis relies on the quality of the starting materials and reagents. The following table summarizes the key components for the synthesis of DHPC.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |

| sn-Glycero-3-phosphocholine (GPC) |  | C8H20NO6P | 257.22 | ≥98% | Sigma-Aldrich, Avanti Polar Lipids |

| Heptadecanoic Acid |  | C17H34O2 | 270.45 | >99% | Sigma-Aldrich, Larodan[11] |

| N,N'-Dicyclohexylcarbodiimide (DCC) |  | C13H22N2 | 206.33 | ≥99% | Sigma-Aldrich, TCI |

| 4-Dimethylaminopyridine (DMAP) |  | C7H10N2 | 122.17 | ≥99% | Sigma-Aldrich, Acros Organics |

| Dichloromethane (DCM), Anhydrous | N/A | CH2Cl2 | 84.93 | ≥99.8% | Acros Organics, Fisher Scientific |

| Chloroform, Anhydrous | N/A | CHCl3 | 119.38 | ≥99.8% | Sigma-Aldrich, Fisher Scientific |

| Ethyl Acetate | N/A | C4H8O2 | 88.11 | ACS Grade | Fisher Scientific, VWR |

| Acetone | N/A | C3H6O | 58.08 | ACS Grade | Fisher Scientific, VWR |

Experimental Protocol: Synthesis of DHPC via Steglich Esterification

This protocol is adapted from the synthesis of similar diacylphosphatidylcholines and is optimized for the preparation of DHPC.[12][13]

Reaction Setup and Stoichiometry

The following stoichiometry is based on a 10 mmol scale of the starting material, sn-glycero-3-phosphocholine (GPC). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

| Reagent | Amount (g) | Moles (mmol) | Molar Ratio |

| sn-Glycero-3-phosphocholine (GPC) | 2.57 | 10 | 1.0 |

| Heptadecanoic Acid | 13.0 | 48 | 4.8 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 9.90 | 48 | 4.8 |

| 4-Dimethylaminopyridine (DMAP) | 3.05 | 25 | 2.5 |

| Anhydrous Chloroform | 100 mL | N/A | N/A |

Step-by-Step Procedure

-

Preparation of GPC: To enhance its solubility and reactivity in the organic solvent, GPC can be adsorbed onto silica gel. Dissolve 2.57 g (10 mmol) of GPC in a minimal amount of methanol (e.g., 8-10 mL). Add this solution dropwise to 7.9 g of silica gel with stirring. Concentrate the silica-GPC complex under vacuum at 40°C for 1 hour, followed by 1 hour at 80°C to ensure complete removal of methanol.[12]

-

Reaction Assembly: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the silica-GPC complex, 13.0 g (48 mmol) of heptadecanoic acid, 3.05 g (25 mmol) of DMAP, and 100 mL of anhydrous chloroform.

-

Initiation of the Reaction: Purge the flask with nitrogen or argon. Stir the mixture at room temperature for 15-20 minutes to ensure good dispersion.

-

Addition of DCC: Add 9.90 g (48 mmol) of DCC to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 45°C and stir for 72 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).

-

Work-up: After 72 hours, cool the reaction mixture to room temperature. A white precipitate of dicyclohexylurea (DCU) will have formed. Remove the DCU and silica gel by filtration. Wash the solid residue with chloroform.

-

Extraction: Combine the filtrates and wash sequentially with 0.5 M HCl and saturated sodium bicarbonate solution to remove any remaining DMAP and unreacted heptadecanoic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Experimental workflow for the synthesis of DHPC.

Purification of DHPC

The crude product will contain the desired DHPC, unreacted starting materials, and by-products such as N-acylurea. A sequential recrystallization procedure is effective for obtaining high-purity DHPC.[12][13]

-

Recrystallization from Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate (approximately 50°C). Cool the solution to 4°C to induce crystallization of DHPC. The majority of the urea-type by-products will be removed in this step.[13] Repeat this process until the purity of the product does not significantly improve as determined by TLC.

-

Recrystallization from Acetone: For the final purification step, dissolve the product from the ethyl acetate recrystallization in a minimal amount of hot acetone. Cool the solution to induce the crystallization of highly pure DHPC.[13] Collect the crystals by vacuum filtration and dry under high vacuum.

Quality Control and Characterization

The identity and purity of the synthesized DHPC should be confirmed using a combination of analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product.

-

Stationary Phase: Silica gel 60 F254

-

Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)

-

Visualization: Iodine vapor or phosphomolybdic acid stain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of DHPC.

-

¹H NMR: The spectrum should show characteristic signals for the glyceryl backbone protons, the choline headgroup protons, and the acyl chain protons. The absence of signals corresponding to the free hydroxyl groups of GPC confirms the completion of the acylation.[12][14]

-

³¹P NMR: A single peak in the phosphodiester region confirms the presence of the phosphate group and the absence of phosphate-containing impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized DHPC. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed.[15][16][17][18] The expected molecular weight for DHPC (C₄₂H₈₄NO₈P) is 762.13 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).

Enzymatic Synthesis Approaches: An Overview

While this guide focuses on chemical synthesis, it is worth noting that enzymatic methods for phospholipid synthesis exist.[19] Lipases can catalyze the acylation of GPC, often with regioselectivity for the sn-1 position.[19][20] Subsequent acylation of the sn-2 position can be achieved using another enzyme, such as phospholipase A2, or through chemical means.[19] However, achieving high yields of the diacyl product with long-chain saturated fatty acids can be challenging, and these methods are often more suitable for the synthesis of lysophosphatidylcholines or phospholipids with unsaturated fatty acids.[20][21]

Conclusion

The chemical synthesis of this compound via Steglich esterification is a reliable and efficient method for producing this valuable research tool. The protocol detailed in this guide, from the preparation of starting materials to the final purification and characterization, provides a comprehensive roadmap for researchers in the fields of lipidomics, membrane biophysics, and drug development. The availability of high-purity odd-chain phospholipids like DHPC will undoubtedly contribute to a deeper understanding of their biological roles and potential therapeutic applications.

References

- D'Arrigo, P., & Servi, S. (2010). Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine. Rendiconti Lincei, 21(1), 85-93.

- Brimble, P. D., & Choy, P. C. (1981). Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups.

- Wujkowska, Z., Gendaszewska-Darmach, E., & Rój, E. (2018).

- Lee, J. S., Lee, S., Park, S., & Lee, H. G. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1386632.

-

Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

- Yang, L., Zhang, Q., Liu, J., Xu, J., Li, Z., Wang, J., ... & Xue, C. (2017). Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system. Food Chemistry, 229, 33-39.

- Lux, G., Mansfeld, J., & Ulbrich-Hofmann, R. (2003). Enzymatic fatty acid exchange in glycero‐phospholipids. Biotechnology and Applied Biochemistry, 38(3), 253-261.

- D'Souza, M. R., & Singleton, J. A. (1995). U.S. Patent No. 5,453,523. Washington, DC: U.S.

- Chakrabarti, P., & Khorana, H. G. (1975). Glycerophospholipid synthesis: Improved general method and new analogs containing photoactivable groups. Biochemistry, 14(23), 5021-5033.

- Han, X., & Gross, R. W. (2022). The foundations and development of lipidomics. Journal of Lipid Research, 63(3), 100164.

- Bertoli, S., & Stierli, B. (1976). Experiments on Enzymatic Acylation of Sn-Glycerol 3-phosphate With Enzyme Preparations From Pea and Spinach Leaves. Planta, 132(2), 161-168.

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

- Kim, B. H., & Akoh, C. C. (2015). Enzymatic synthesis of lysophosphatidylcholine containing CLA from sn-glycero-3-phosphatidylcholine (GPC) under vacuum. Food Chemistry, 173, 73-78.

- Hafeman, N. J., & Sarpong, R. (2020). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Beilstein Journal of Organic Chemistry, 16, 2963-2989.

- Neises, B., & Steglich, W. (1990).

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

- Stutts, W. L., Menger, R. F., & Yost, R. A. (2013). Characterization of phosphatidylcholine oxidation products by MALDI MS(n). Analytical Chemistry, 85(23), 11468-11475.

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

- Lee, J. S., Lee, S., Park, S., & Lee, H. G. (2024).

- Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444.

- Han, X., & Gross, R. W. (1995). Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(12), 1202-1210.

- Klein, D. R., Smith, N. B., & Brodbelt, J. S. (2015). Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry. Analytical and Bioanalytical Chemistry, 407(23), 7047-7056.

- Ni, M., Umezawa, M., Shinozaki, S., Nishina, Y., & Nishimune, H. (2020). The presence of odd-chain fatty acids in Drosophila phospholipids. Bioscience, Biotechnology, and Biochemistry, 84(10), 2049-2054.

- Deshpande, S. S., & Cheryan, M. (1984). Extraction and purification of phosphatidylcholine from soyabean lecithin. Journal of the American Oil Chemists' Society, 61(6), 1061-1064.

- Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease.

-

PubChem. (n.d.). 1-Heptadecanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

- Cheung, A. P., & Olson, L. L. (1990). 1H-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 729-734.

- Ni, M., Umezawa, M., Shinozaki, S., Nishina, Y., & Nishimune, H. (2020). The presence of odd-chain fatty acids in Drosophila phospholipids. Taylor & Francis Online.

- van den Heuvel, R. H., van der Ent, F. M., & Wirtz, K. W. (2002). Human phosphatidylcholine transfer protein: purification, crystallization and preliminary X-ray diffraction data. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1596(1), 1-5.

-

LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]

- Schiller, J. (2018). Visualizing phosphatidylcholine via mass spectrometry imaging: relevance to human health. Expert Review of Proteomics, 15(10), 791-800.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The presence of odd-chain fatty acids in Drosophila phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. larodan.com [larodan.com]

- 12. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 1H-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Characterization of phosphatidylcholine oxidation products by MALDI MS(n). | Semantic Scholar [semanticscholar.org]

- 16. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Visualizing phosphatidylcholine via mass spectrometry imaging: relevance to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Role of 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine in Crafting Advanced Model Membranes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of membrane biophysics and drug discovery, the ability to create reliable and versatile model membranes is paramount. These artificial systems provide a controlled environment to unravel the complexities of membrane protein function, lipid-protein interactions, and the mechanisms of drug delivery. Among the arsenal of tools available to researchers, 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) has emerged as a uniquely potent short-chain phospholipid. This guide offers a comprehensive exploration of DHPC's properties and its pivotal role in the formation and characterization of sophisticated model membranes, such as bicelles and liposomes, providing field-proven insights for robust experimental design.

Understanding DHPC: A Molecular Workhorse for Model Membranes

1,2-diheptanoyl-sn-glycero-3-phosphocholine, a synthetic phospholipid with two seven-carbon acyl chains, possesses a unique amphipathic nature that makes it an invaluable tool in membrane science.[1] Unlike its long-chain counterparts that readily form bilayers, DHPC's shorter acyl chains and comparatively larger headgroup favor the formation of micelles in aqueous solutions above its critical micelle concentration (CMC) of approximately 1.4 mM.[2] This detergent-like property is central to its utility.

DHPC's primary functions in the context of model membranes are twofold: as a solubilizing agent for membrane proteins and as a key component in the formation of bicelles. Its ability to gently extract proteins from their native membranes while preserving their structure and function is a significant advantage over harsher detergents.[3][4] This is attributed to DHPC's tendency to interact primarily with the lipid bilayer rather than the protein itself, effectively shielding the hydrophobic transmembrane domains without causing denaturation.[2][4]

Physicochemical Properties of DHPC

A thorough understanding of DHPC's physical and chemical characteristics is essential for its effective application. The following table summarizes its key properties:

| Property | Value | Source(s) |

| Molecular Weight | ~451.5 g/mol | [1] |

| Critical Micelle Concentration (CMC) | ~1.4 mM | [2] |

| Main Phase Transition Temperature (Tm) | Not typically observed in aqueous dispersion | [5] |

| Aggregation State in Water | Micelles | [2] |

| pH Stability Range | 4-10 | [2] |

The absence of a distinct gel-to-liquid crystalline phase transition for DHPC in aqueous dispersions is a notable feature, distinguishing it from many long-chain phospholipids.[5] This behavior is a direct consequence of its short acyl chains, which do not pack as tightly as longer chains.

Engineering Model Membranes with DHPC: From Bicelles to Liposomes

DHPC's versatility shines in its ability to form a variety of self-assembled structures when mixed with other lipids. The most prominent of these are bicelles, which have become a staple in structural biology for studying membrane proteins by solution NMR.

Bicelles: Discoidal Rafts for Membrane Protein Studies

Bicelles are discoidal, lipid-bilayer-like structures composed of a planar bilayer of a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), surrounded by a rim of a short-chain phospholipid, typically DHPC.[6][7] The DHPC molecules shield the hydrophobic edges of the DMPC bilayer from the aqueous environment.

The morphology and behavior of these bicelles are critically dependent on the molar ratio of the long-chain lipid to the short-chain lipid, known as the "q-ratio" (q = [Long-chain lipid]/[DHPC]).[6][7]

-

Low q-ratios (q < 1): At low q-ratios, the system is dominated by DHPC, leading to the formation of mixed micelles.[8]

-

Intermediate q-ratios (0.5 ≤ q ≤ 1): In this range, small, rapidly tumbling isotropic bicelles are formed.[9] These are particularly useful for solution NMR studies of membrane proteins as they provide a membrane-like environment while allowing for the high-resolution spectra necessary for structural determination.[9]

-

High q-ratios (q > 2.5): At higher q-ratios and lipid concentrations, the bicelles become larger and can align in a magnetic field, making them suitable for solid-state NMR studies.[6]

The choice of q-ratio is therefore a critical experimental parameter that must be tailored to the specific application and the protein under investigation. For instance, a q-ratio between 0.5 and 0.6 is often a good compromise for high-resolution liquid-state NMR, providing a lipid environment close to that of a planar bilayer while maintaining a suitable tumbling time for the protein-bicelle complex.[9]

This protocol describes the preparation of small, isotropic bicelles suitable for solution NMR studies.

-

Lipid Preparation:

-

Calculate the required amounts of DMPC and DHPC for the desired total lipid concentration and a q-ratio of 0.5.

-

Dissolve the appropriate amounts of DMPC and DHPC powders in chloroform in a round-bottom flask.

-

-

Film Formation:

-

Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to the dried lipid film to achieve the final total lipid concentration.

-

Hydrate the lipid film by vortexing vigorously.

-

-

Clarification:

-

The solution will appear cloudy. To obtain a clear bicelle solution, perform several cycles of heating and cooling:

-

Repeat this cycle until the solution becomes transparent.

-

-

Protein Reconstitution (if applicable):

-

The purified membrane protein, typically in a detergent solution, can be added to the pre-formed bicelles.

-

The mixture is then dialyzed or subjected to bio-bead treatment to remove the original detergent, allowing the protein to incorporate into the bicelles.

-

Caption: Workflow for the preparation of isotropic bicelles.

Liposomes: Modulating Bilayer Properties with DHPC

While DHPC itself forms micelles, it can be incorporated into bilayers of long-chain phospholipids to create liposomes with modified properties. The inclusion of a short-chain lipid like DHPC can alter the packing of the lipid acyl chains, leading to changes in membrane fluidity and elasticity.[11] For example, adding DHPC to DOPC or DPMPC bilayers can make the resulting liposomes more elastic and less rigid.[11] This can be particularly advantageous in drug delivery applications where more deformable vesicles may exhibit enhanced tissue penetration.

Characterization of DHPC-Containing Model Membranes

A multi-pronged approach is necessary to thoroughly characterize the structure and dynamics of DHPC-containing model membranes.

Dynamic Light Scattering (DLS)

DLS is a rapid and non-invasive technique used to determine the size distribution of particles in a suspension. It is an excellent first-pass method to assess the formation and homogeneity of bicelles or liposomes. For instance, DLS can distinguish between small isotropic bicelles (typically < 30 nm in diameter) and larger, more heterogeneous vesicles.[10][12]

Small-Angle X-ray Scattering (SAXS)

SAXS provides detailed structural information about the size and shape of nanoparticles in solution. For bicelles, SAXS can be used to determine key parameters such as the thickness of the lipid bilayer and the overall dimensions of the discoidal structure.[8] This technique is particularly powerful for distinguishing between different models of bicelle morphology, such as the classical segregated model versus a more mixed lipid-detergent arrangement.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying DHPC-containing model membranes, especially in the context of membrane protein structural biology.

-

Solution NMR: As mentioned, isotropic bicelles are ideal for solution NMR studies of membrane proteins.[9] The protein is reconstituted into the bicelles, and multidimensional NMR experiments are used to determine its three-dimensional structure and dynamics.

-

Solid-State NMR: Larger, magnetically alignable bicelles are employed in solid-state NMR to study the orientation and structure of membrane-associated peptides and proteins.[6]

-

³¹P NMR: Phosphorus-31 NMR is a valuable tool for probing the phase behavior and organization of phospholipid assemblies. The chemical shift of the phosphate headgroup is sensitive to its local environment, allowing for the differentiation between lipids in a bilayer versus those at the high-curvature rim of a bicelle.[6]

Caption: Key techniques for characterizing DHPC model membranes.

Concluding Remarks: A Versatile Tool for Advancing Membrane Research

This compound stands out as a remarkably versatile and effective tool for the creation and study of model membranes. Its unique physicochemical properties enable the formation of a range of self-assembled structures, most notably bicelles, which have revolutionized the study of membrane proteins by solution NMR. The ability to fine-tune the properties of these model membranes through parameters like the q-ratio provides researchers with a high degree of control over their experimental systems. A thorough understanding of the principles outlined in this guide, coupled with a multi-technique approach to characterization, will empower researchers to harness the full potential of DHPC in their endeavors to unravel the complexities of biological membranes.

References

-

Maruyama, S., Matsuki, H., Ichimori, H., & Kaneshina, S. (1996). Thermotropic and barotropic phase behavior of dihexadecylphosphatidylcholine bilayer membrane. Chemistry and Physics of Lipids, 82(2), 125–132. [Link]

-

Avanti Polar Lipids. (n.d.). 07:0 PC (DHPC). Retrieved from [Link]

-

Kim, J. T., Mattai, J., & Shipley, G. G. (1987). Gel phase polymorphism in ether-linked dihexadecylphosphatidylcholine bilayers. Biochemistry, 26(21), 6592–6598. [Link]

-

Tanaka, M., & Nakano, M. (2012). Preparation of Planar Lipid Bilayer Membrane by Utilizing Bicelles and Its Characterization. Journal of the Japan Society of Colour Material, 85(11), 441-445. [Link]

-

Ueda, K., Sou, K., & Tero, R. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Colloids and Interfaces, 2(4), 73. [Link]

-

Coutard, N., Bélières, M., & Marcotte, I. (2014). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. Langmuir, 30(20), 5913–5921. [Link]

-

Mahal, L. K., & Deber, C. M. (2014). Characterizing the Structure of Lipodisq Nanoparticles for Membrane Protein Spectroscopic Studies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 32-38. [Link]

-

Oliver, R. C., Lipfert, J., Fox, D. A., & Columbus, L. (2013). Low-q Bicelles Are Mixed Micelles. Journal of the American Chemical Society, 135(20), 7470–7473. [Link]

-

Vermaas, J. V., & Tajkhorshid, E. (2014). Understanding the Mechanical Properties of Ultradeformable Liposomes Using Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 118(7), 1754–1766. [Link]

-

Park, S. H., & Opella, S. J. (2012). Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. Journal of Biomolecular NMR, 52(4), 361–366. [Link]

-

Prosser, R. S., & Gaede, H. C. (2003). Bicelles: A natural 'molecular goniometer' for structural, dynamical and topological studies of molecules in membranes. Current Opinion in Colloid & Interface Science, 8(1), 21-30. [Link]

-

ResearchGate. (n.d.). Critical micellar concentration of DPC in various media. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase transition temperatures of DHPC-MLV at various concentrations of DMSO. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Bicelle Preperation. Retrieved from [Link]

-

Kaneshina, S. (2013). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. Membranes, 3(3), 169–193. [Link]

-

ResearchGate. (n.d.). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. Retrieved from [Link]

-

Prosser, R. S., Hwang, J. S., & Vold, R. R. (1998). Thermal stabilization of DMPC/DHPC bicelles by addition of cholesterol sulfate. Journal of Magnetic Resonance, 131(2), 336-339. [Link]

-

Gabriel, N. E., & Roberts, M. F. (1987). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. Biochemistry, 26(8), 2432–2440. [Link]

-

Lind, S. E., & Smith, I. C. (1980). Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. Biochemistry, 19(15), 3491–3497. [Link]

-

Gath, J. R., & Sligar, S. G. (2023). Membrane Protein Binding Interactions Studied in Live Cells via Diethylpyrocarbonate Covalent Labeling Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(6), 1083–1092. [Link]

-

Matsuki, H., Goto, F., Kaneshina, S., & Roy, R. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1374(1-2), 125-133. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine. PubChem Compound Database. Retrieved from [Link]

-

University of Virginia. (n.d.). 82 liposomes of DHPC, DOpe, DLPC, POPC, PLPC, and egg PC with and without 50. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). 06:0 PC (DHPC) Lipids. Retrieved from [Link]

-

Arora, A., Abildgaard, F., Bushweller, J. H., & Tamm, L. K. (2001). Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. Proceedings of the National Academy of Sciences, 98(16), 9032-9037. [Link]

-

ResearchGate. (n.d.). Characterization of new DOPC/DHPC platform for dermal applications. Retrieved from [Link]

-

Arora, A., Abildgaard, F., Bushweller, J. H., & Tamm, L. K. (2001). Lipid-protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. Proceedings of the National Academy of Sciences of the United States of America, 98(16), 9032–9037. [Link]

-

ResearchGate. (n.d.). Membrane Protein Binding Interactions Studied in Live Cells via Diethylpyrocarbonate Covalent Labeling Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

-

Waters. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. PubChem Compound Database. Retrieved from [Link]

-

Abdel-Messih, M., El-Kamel, A., & El-Khatib, K. (2022). Novel Osmoprotective DOPC-DMPC Liposomes Loaded with Antihypertensive Drugs as Potential Strategy for Glaucoma Treatment. Pharmaceutics, 14(7), 1398. [Link]

-

Kura, M., Sjöblom, B., Vestergaard, B., & Lindorff-Larsen, K. (2020). Structure and dynamics of a nanodisc by integrating NMR, SAXS and SANS experiments with molecular dynamics simulations. eLife, 9, e56502. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Diheptanoyl-sn-glycero-3-phosphocholine. PubChem Compound Database. Retrieved from [Link]

-

Kura, M., Sjöblom, B., Vestergaard, B., & Lindorff-Larsen, K. (2020). Structure and dynamics of a nanodisc by integrating NMR, SAXS and SANS experiments with molecular dynamics simulations. eLife, 9, e56502. [Link]

-

Combet, S., Breyton, C., & Ebel, C. (2022). Analysis and modeling of SDS and DPC micelle SAXS data for membrane protein solution structure characterization. Data in Brief, 42, 108153. [Link]

-

Fazio, B., D'Andrea, C., Foti, C., & Farsaci, F. (2023). μ-Raman Spectroscopic Temperature Dependence Study of Biomimetic Lipid 1,2-Diphytanoyl-sn-glycero-3-phosphocholine. Applied Sciences, 13(13), 7701. [Link]

-

Sharma, G., & Nagarajan, S. (2022). Structural Characterization Study of a Lipid Nanocapsule Formulation Intended for Drug Delivery Applications Using Small-Angle Scattering Techniques. Molecular Pharmaceutics, 19(4), 1183–1193. [Link]

-

Rondelli, V., Brocca, P., & Lolicato, M. (2018). Small Angle X-ray Scattering Sensing Membrane Composition: The Role of Sphingolipids in Membrane-Amyloid β-Peptide Interaction. International Journal of Molecular Sciences, 19(12), 3848. [Link]

Sources

- 1. 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | C22H44NO8P | CID 181610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. nbinno.com [nbinno.com]

- 4. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Low-q Bicelles Are Mixed Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterizing the Structure of Lipodisq Nanoparticles for Membrane Protein Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the Mechanical Properties of Ultradeformable Liposomes Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0))

This guide provides a comprehensive technical overview of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0)), a synthetic, saturated phosphatidylcholine with unique applications in lipidomics and membrane biophysics. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, applications, and methodologies associated with this odd-chain phospholipid.

Introduction: The Significance of an Odd-Chain Phospholipid

In the vast landscape of lipid research, even-chain phospholipids dominate biological systems. However, odd-chain phospholipids, such as this compound, are gaining significant attention. Composed of a glycerol backbone, a phosphocholine headgroup, and two 17-carbon heptadecanoic acid acyl chains, this molecule's unique structure makes it an invaluable tool in mass spectrometry-based lipidomics. Its synthetic nature and rarity in most biological samples position it as an ideal internal standard for the accurate quantification of phospholipids.[1] Furthermore, the study of odd-chain fatty acids and their incorporation into complex lipids is an expanding field, with research suggesting differential physiological roles compared to their even-chain counterparts.[2][3]

Core Physicochemical Properties

The distinct properties of PC(17:0/17:0) are foundational to its application in research. As a saturated, long-chain phospholipid, its behavior in solution and within lipid bilayers is predictable and well-characterized, making it a reliable standard.

| Property | Value | Source(s) |

| CAS Number | 70897-27-7 | [1][4][5] |

| Molecular Formula | C₄₂H₈₄NO₈P | [2][4][5] |

| Molecular Weight | 762.09 g/mol | [1][5] |

| Purity | >99% (TLC) | [1] |

| Appearance | White Powder | [1] |

| Storage Temperature | -20°C | [1][4] |

| Stability | At least 2 years at -20°C | [4] |

| Transition Temperature (Tm) | 50°C | [4] |

Handling, Storage, and Safety Protocols

Proper handling and storage are paramount to maintaining the integrity of PC(17:0/17:0) and ensuring laboratory safety. While this substance is not classified as hazardous according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed.

Storage: For long-term stability, this compound should be stored as a solid at -20°C.[1][4] The product is stable for at least two years under these conditions.[4] Some suppliers may ship the product on dry ice to maintain this temperature during transit.[1]

Handling:

-

As a Solid: When handling the powdered form, avoid dust formation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

-

In Solution: PC(17:0/17:0) is typically dissolved in organic solvents like chloroform or a mixture of chloroform and methanol. Handle these solutions in a fume hood to avoid inhalation of vapors.

-

First Aid Measures: In case of skin contact, wash with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting.[6]

Disposal: Dispose of the compound and its containers in accordance with local, regional, and national regulations. Avoid release into the environment.

Key Applications in Research and Development

The primary utility of this compound stems from its identity as a non-native, odd-chain phospholipid.

Internal Standard in Quantitative Lipidomics

The most prominent application of PC(17:0/17:0) is as an internal standard for the quantification of phospholipids in complex biological samples via mass spectrometry (LC-MS/MS).[1] The rationale for this application is threefold:

-

Non-Endogenous Nature: Phospholipids with 17-carbon fatty acid chains are not typically found in significant amounts in most mammalian cells and tissues, minimizing interference with the measurement of endogenous lipids.

-

Chemical Similarity: As a phosphatidylcholine, it behaves similarly to other endogenous PCs during lipid extraction and ionization in the mass spectrometer, allowing for reliable correction of experimental variations.

-